molecular formula C20H24F3N5O5S B12272935 N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid

N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid

Cat. No.: B12272935
M. Wt: 503.5 g/mol
InChI Key: SWWUERNOFRFXQM-UHFFFAOYSA-N
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Description

N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid is a complex organic compound with a molecular formula of C20H26F3N5O9S2. This compound is primarily used in research settings and is known for its unique chemical structure, which includes a trifluoromethoxyphenyl group and an imidazo[1,2-b]pyridazin-6-amine core. The presence of sulfuric acid indicates that it is often used in its bis(sulfate) form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazin-6-amine core and the subsequent attachment of the trifluoromethoxyphenyl and piperidinylmethyl groups. Common reagents used in these reactions include various halogenated intermediates, organometallic reagents, and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The trifluoromethoxyphenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could result in the replacement of the trifluoromethoxy group with other functional groups.

Scientific Research Applications

N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenyl group is known to enhance binding affinity to certain targets, while the imidazo[1,2-b]pyridazin-6-amine core can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine is unique due to its combination of a trifluoromethoxyphenyl group and an imidazo[1,2-b]pyridazin-6-amine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H24F3N5O5S

Molecular Weight

503.5 g/mol

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid

InChI

InChI=1S/C20H22F3N5O.H2O4S/c1-27-9-7-14(8-10-27)12-24-18-5-6-19-25-13-17(28(19)26-18)15-3-2-4-16(11-15)29-20(21,22)23;1-5(2,3)4/h2-6,11,13-14H,7-10,12H2,1H3,(H,24,26);(H2,1,2,3,4)

InChI Key

SWWUERNOFRFXQM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)CNC2=NN3C(=NC=C3C4=CC(=CC=C4)OC(F)(F)F)C=C2.OS(=O)(=O)O

Origin of Product

United States

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